molecular formula C22H19ClN4O3 B2518613 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-55-2

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2518613
CAS No.: 921805-55-2
M. Wt: 422.87
InChI Key: LLNNLCKTFPYIRS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Ring Cleavage Reactions and Derivative Synthesis

Compounds structurally related to "3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" have been utilized in studies focusing on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines. These reactions have resulted in the formation of various products, including pyrimidines and acetoacetamides, indicating the compound's potential as a precursor in synthetic organic chemistry and the development of new chemical entities with diverse biological activities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antimicrobial Activity

Research on compounds similar to "this compound" includes the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents. These compounds have shown significant antimicrobial activity against bacterial and fungal strains, suggesting the parent compound's potential use in developing new antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Advanced Materials Development

Furthermore, derivatives of the mentioned compound have been incorporated into the synthesis and characterization of advanced materials, such as aromatic polyamides and polyimides. These studies demonstrate the compound's potential applications in creating high-performance polymers with exceptional thermal stability and solubility properties, applicable in various industries, including electronics and aerospace (Yang & Lin, 1995).

Future Directions

The development of new pyrimidine derivatives with enhanced biological activities is a promising area of research . Further studies could focus on the synthesis of new derivatives of this compound and the evaluation of their biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . Inhibition of protein kinases prevents the phosphorylation process, thereby altering the function of the proteins they were supposed to modify. This can lead to changes in cellular processes that these proteins are involved in .

Biochemical Pathways

The inhibition of protein kinases affects several biochemical pathways. For instance, it can impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating growth and survival of cells. By inhibiting protein kinases, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

This suggests that the compound could be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . By inhibiting protein kinases and disrupting the PI3K signaling pathway, the compound can induce cell cycle arrest and apoptosis (programmed cell death), leading to a decrease in the growth of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other drugs or substances that compete for the same protein targets. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its effectiveness .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13(14-6-4-3-5-7-14)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNNLCKTFPYIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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